2-Chloro-3'-deoxyadenosine

Description

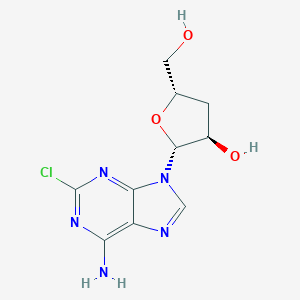

Classification as a Nucleoside Analog

2-Chloro-3'-deoxyadenosine is classified as a synthetic purine (B94841) nucleoside analog. cymitquimica.commedchemexpress.com This means it is a man-made molecule structurally similar to a naturally occurring nucleoside, in this case, adenosine (B11128). Nucleosides are fundamental building blocks of nucleic acids, DNA and RNA. The structure of this compound is characterized by two key modifications to the adenosine molecule: the presence of a chlorine atom at the 2-position of the purine base and the absence of a hydroxyl group at the 3' position of the ribose sugar, hence the "deoxy" designation. cymitquimica.com These structural alterations are crucial as they modify the compound's biological activity compared to its natural counterpart.

The general class of purine nucleoside analogs, to which this compound belongs, is a significant area of study in medicinal chemistry. medchemexpress.com These compounds are designed to interfere with cellular processes involving nucleosides, such as the synthesis of nucleic acids. cymitquimica.commedchemexpress.com

Historical Context and Evolution in Nucleoside Analog Research

The development of nucleoside analogs as a field of research has its roots in the mid-20th century with the discovery of naturally occurring nucleoside antibiotics. This led to the rational design and synthesis of modified nucleosides with the aim of creating compounds with specific biological activities. The overarching goal was to develop molecules that could be selectively recognized by cellular or viral enzymes and incorporated into nucleic acids, thereby disrupting their function.

The synthesis of this compound, also referred to as 2-chlorocordycepin, was part of a broader effort to create analogs of deoxyadenosine (B7792050) that could potentially overcome certain limitations of earlier compounds. nih.gov A key challenge in the development of adenosine-based analogs was their rapid degradation by the enzyme adenosine deaminase (ADA). The introduction of a chlorine atom at the 2-position of the adenine (B156593) ring was a strategic modification intended to make the compound resistant to this enzymatic deamination, thereby increasing its stability and potential efficacy in research applications. nih.govonkopedia.com

Research into deoxyadenosine analogs was also spurred by observations of the profound lymphopenia (a reduction in a type of white blood cell) in individuals with a genetic deficiency of adenosine deaminase, a condition where toxic levels of deoxyadenosine accumulate. nih.govwikipedia.org This led to the hypothesis that deoxyadenosine analogs resistant to ADA could be potent agents for studying and potentially targeting lymphocyte-related processes.

The synthesis of this compound and its related compounds, such as 2-chloro-2',3'-dideoxyadenosine (B13851365), was first reported in the late 1980s as part of research into potential antiviral agents. nih.govacs.org This work built upon the established knowledge of other dideoxynucleosides.

Conceptual Framework of its Research Modality

The research utility of this compound is predicated on its ability to act as an antimetabolite. As a nucleoside analog, it can be taken up by cells and then phosphorylated by cellular kinases to its active triphosphate form. nih.govsigmaaldrich.com This triphosphate metabolite can then interfere with nucleic acid synthesis in several ways.

One primary mechanism of action involves its incorporation into growing DNA or RNA chains. cymitquimica.com Due to the absence of the 3'-hydroxyl group, the addition of this compound triphosphate to a nucleic acid strand prevents the formation of the next phosphodiester bond, leading to chain termination. cymitquimica.com This disruption of DNA and RNA synthesis can inhibit cell proliferation. cymitquimica.commedchemexpress.com

Furthermore, research has shown that the triphosphate form of related deoxyadenosine analogs can interact with other cellular components. For instance, the triphosphate metabolite of the closely related compound 2-chloro-2'-deoxyadenosine (Cladribine) has been shown to cooperate with other cellular factors to activate apoptotic pathways, the process of programmed cell death. researchgate.netpnas.org Studies on this compound and similar analogs have explored their ability to induce DNA strand breaks. nih.gov This DNA damage can trigger a cascade of cellular events, including the activation of DNA repair enzymes and, if the damage is extensive, the initiation of apoptosis. nih.govnih.gov

The research focus on this compound often involves its effects on lymphocytes. nih.gov This is because lymphocytes have a high ratio of the activating enzyme deoxycytidine kinase to deactivating enzymes, leading to the preferential accumulation of the toxic triphosphate metabolite in these cells. pnas.orgpnas.org This selective toxicity towards lymphocytes makes it a valuable tool for studying lymphocyte biology and related disorders in a laboratory setting.

Detailed Research Findings

The following table summarizes key research findings related to the biochemical effects of this compound and its analogs in various experimental systems.

| Research Area | Key Findings | Model System | Reference |

| Antiviral Activity | At 100 µM, 2-chloro-2',3'-dideoxyadenosine (a related analog) inhibited reverse transcriptase production by 97%. However, it also exhibited significant host cell toxicity. | Cultured human T4+ lymphocyte cell line | nih.gov |

| Cytotoxicity | 100 µM of 2-chlorocordycepin resulted in 60-70% growth inhibition in cultured human T and B lymphocytes. | Human T and B lymphocytes, mouse fibroblasts | nih.gov |

| Mechanism of Toxicity | The toxic effects of deoxyadenosine and 2-chlorodeoxyadenosine (CdA) require their phosphorylation. These effects can be inhibited by deoxycytidine. | Nondividing human peripheral blood lymphocytes | nih.gov |

| DNA Damage | Exposure to deoxyadenosine and CdA leads to the accumulation of DNA strand breaks as early as 4 hours. | Nondividing human peripheral blood lymphocytes | nih.gov |

| Metabolic Effects | Leads to a significant decrease in intracellular NAD levels at 8 hours and a drop in ATP pools at 24 hours. | Nondividing human peripheral blood lymphocytes | nih.gov |

| Apoptosis Induction | The triphosphate metabolite of 2-chloro-2'-deoxyadenosine (2CdATP) can activate caspase-3 in a cell-free system, a key step in apoptosis. | Cell-free extracts, chronic lymphocytic leukemia cells | researchgate.netpnas.org |

| Mitochondrial Effects | 2-chloro-2'-deoxyadenosine and a related analog, CAFdA, can disrupt the integrity of mitochondria, leading to the release of pro-apoptotic proteins. | Primary chronic lymphocytic leukemia (B-CLL) cells | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLUZJFGNTTEV-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150942 | |

| Record name | 2-Chloro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115044-75-2 | |

| Record name | 2-Chloro-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW18Y92UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro 3 Deoxyadenosine

Chemical Synthesis Approaches

Chemical synthesis of 2-chloro-3'-deoxyadenosine has been explored, though detailed literature is less extensive compared to its 2'-deoxy counterpart, cladribine (B1669150). One documented approach begins from the pre-formed nucleoside, 2-chloroadenosine (B27285). This method involves the reduction of a 2',3'-O-thiocarbonyl intermediate. Specifically, the synthesis starts with 2-chloroadenosine, which is converted to 2-chloro-5'-(4,4'-dimethoxytrityl)-2',3'-O-thiocarbonyladenosine. Reduction of this intermediate with tributyltin hydride (n-Bu3SnH), followed by detritylation, yields a mixture containing this compound (also known as 2-chlorocordycepin) and the side product, 2-chloroadenine (B193299). nih.gov

Another notable method is an enzymatic synthesis that utilizes a transglycosylation reaction. In this approach, 2-chloroadenine is combined with 3'-deoxyinosine (B124312) in the presence of a purine (B94841) nucleoside phosphorylase (PNP) enzyme. chemicalbook.com This biocatalytic method provides a direct route to the target molecule.

Interactive Data Table: Enzymatic Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Enzyme | Yield | Purity |

|---|---|---|---|---|

| 2-Chloroadenine | 3'-Deoxyinosine | Purine Nucleoside Phosphorylase (PNP) | 40% | 99.3% |

Data from ChemicalBook synthesis report. chemicalbook.com

Glycosylation represents a fundamental strategy in nucleoside synthesis, involving the formation of the N-glycosidic bond between a purine base and a sugar moiety. While this is a common route for many nucleosides, specific documented examples for the direct synthesis of this compound via these methods are not as prevalent in the literature as for the 2'-deoxy analogue.

Stereoselective anion glycosylation is a powerful method for controlling the stereochemistry at the anomeric center during nucleoside synthesis. This technique typically involves the use of a purine salt (anion) which attacks an activated sugar derivative. While this method has been effectively used for the synthesis of 2-chloro-2'-deoxyadenosine, specific studies detailing the application of this technique for the synthesis of this compound are not prominently featured in the reviewed scientific literature.

The direct glycosylation of 2-chloro-6-aminopurine (2-chloroadenine) with a suitable 3-deoxyribose derivative is a theoretical pathway to this compound. However, the literature more frequently describes the direct glycosylation of 2-chloro-6-aminopurine with 2-deoxyribose derivatives to produce cladribine. google.com These procedures often face challenges in achieving high yields and separating anomeric and positional isomers. google.com

The sodium salt glycosylation method involves the in situ formation of the sodium salt of a purine base, which then reacts with a protected halo-sugar. This is a widely employed technique for the synthesis of 2'-deoxynucleosides, including 2-chloro-2'-deoxyadenosine, where it has been shown to improve reaction selectivity. google.com The reaction of the sodium salt of 2,6-dichloropurine (B15474) or 2-chloro-6-aminopurine with a protected 1-chloro-2-deoxyribose derivative is a key step in several reported syntheses of cladribine. google.comgoogle.com While this method is a cornerstone of 2'-deoxynucleoside synthesis, its specific application for the direct synthesis of this compound is not extensively detailed in the surveyed literature.

The use of 2,6-dichloropurine as a starting material is a common strategy in the synthesis of 2-chloro-substituted purine nucleosides. This approach allows for the sequential and selective substitution of the chlorine atoms. In the context of 2-chloro-2'-deoxyadenosine synthesis, 2,6-dichloropurine is often glycosylated with a protected 2-deoxyribose derivative. The resulting 2,6-dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine is then subjected to ammonolysis, which selectively displaces the C6-chloro group to form the desired 6-amino group of the adenosine (B11128) analogue. google.comopenaccesspub.org A similar theoretical pathway could be envisioned for this compound, involving the glycosylation of 2,6-dichloropurine with a protected 3-deoxyribose derivative, followed by ammonolysis.

The synthesis of 2-chloro-2'-deoxyadenosine (cladribine) from the readily available and naturally occurring 2'-deoxyguanosine (B1662781) has been efficiently achieved. nih.gov This multi-step process typically involves the protection of the sugar hydroxyl groups, conversion of the 6-oxo group to a leaving group (such as a 6-chloro or 6-O-arylsulfonyl group), diazotization and chloro-dediazoniation to replace the 2-amino group with a chloro group, and finally, ammonolysis to introduce the 6-amino group. nih.govgoogle.com There is no direct synthetic route described in the reviewed literature for the conversion of 2'-deoxyguanosine to this compound, as this would require a deoxygenation at the 3'-position, which is a chemically challenging transformation. A more plausible, though not explicitly found, route would involve starting from 3'-deoxyguanosine.

Challenges in Synthetic Pathways: Isomer Formation

A significant challenge in the chemical synthesis of 2-chloro-deoxyadenosine analogs is controlling the regioselectivity during the glycosylation step—the coupling of the purine base with the sugar moiety. This reaction can lead to the formation of undesired constitutional isomers, primarily the N7- and N9-glycosyl isomers. openaccesspub.orgresearchgate.net The sodium salts of halogenated purines, when used in glycosylation, are known to produce mixtures of N9 and N7 isomers, with the stereoselectivity being highly dependent on the specific heterocyclic base and the reaction conditions. openaccesspub.org

To overcome this, researchers have developed methods to improve the stereoselectivity and favor the formation of the biologically active N9-β-anomer. One successful approach involves the glycosylation of the potassium salt of 2,6-dichloropurine with a protected 1-chloro-2-deoxysugar in binary solvent mixtures. openaccesspub.org Fast anion glycosylation using this method improves the stereoselectivity of the heterogeneous reaction, yielding a higher proportion of the desired N9-β-nucleoside compared to traditional sodium salt glycosylation in a single solvent like acetonitrile (B52724). openaccesspub.org For instance, using a binary solvent system of acetonitrile and 3,4-dihydropyran (1:1.1) resulted in a significantly improved N9/N7 isomer ratio of 10.0:1. openaccesspub.org Another strategy involves modifying the purine base itself, for example, by using 6-(substituted-imidazol-1-yl)purine derivatives. nih.govbyu.edu These modifications increase the solubility of the purine salt in organic solvents and utilize steric effects to direct the glycosylation specifically to the N9 position. nih.govbyu.edu

| Entry | Solvent System | Purine Salt:Chlorosugar Ratio | Time (min) | N9/N7 Isomer Ratio | Isolated Yield of N9-β-isomer (%) |

| 1 | MeCN | 1.1:1 | 180 | 3.5:1 | 50 |

| 2 | THF | 1.1:1 | 120 | 5.2:1 | 61 |

| 3 | MeCN/3,4-DHP (1:1.1) | 1.1:1 | 150 | 10.0:1 | 67-70 |

Data derived from the glycosylation of the potassium salt of 2,6-dichloropurine with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. openaccesspub.org

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regioselectivity and stereoselectivity, thus avoiding the issue of isomer formation. openaccesspub.org The synthesis of 2-chloro-2'-deoxyadenosine (Cladribine), a closely related analog, has been successfully achieved using microbiological transglycosylation. nih.gov This process utilizes whole cells of a recombinant Escherichia coli strain engineered to produce thermostable purine-nucleoside phosphorylase (PNP). nih.gov

The use of a thermostable enzyme is advantageous as it allows the reaction to be conducted at elevated temperatures (e.g., 70°C), which helps to overcome the poor solubility of substrates like 2-chloroadenine. nih.gov The enzymatic reaction involves the transfer of a deoxyribose group from a donor nucleoside to the 2-chloroadenine base. Various 2'-deoxypurines can serve as donors of the deoxyribose moiety, with deoxyguanosine leading to yields of the target product as high as 95%. nih.gov Thymidine can also be used as a deoxyribose donor, although it requires a significant molar excess over the 2-chloroadenine acceptor. nih.gov Another approach involves the use of enzymes like uridine (B1682114) phosphorylase (UPase) and purine nucleoside phosphorylase (PNPase), which can be immobilized on carriers for enhanced stability and reusability. google.com

| Enzyme System | Deoxyribose Donor | Base Acceptor | Temperature (°C) | Yield (%) |

| Recombinant E. coli with thermostable PNP II | Deoxyguanosine | 2-Chloroadenine | 70 | 95 |

| Recombinant E. coli with thermostable PNP II | Thymidine | 2-Chloroadenine | 70 | - |

| Immobilized UPase and PNPase | 2-Deoxyuridine | 2-Chloroadenine | 60 | - |

Data derived from enzymatic transglycosylation reactions. nih.govgoogle.com

Chemical Modifications and Analog Development

Starting from this compound or its precursors, a variety of chemical modifications can be performed to generate novel analogs. These modifications target the halogen substituent, the purine ring, the exocyclic amino group, and the sugar moiety to explore structure-activity relationships.

Further halogenation of the purine ring can lead to new analogs with altered chemical and biological properties. A key intermediate, 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside, serves as a versatile precursor for such modifications. openaccesspub.org Treatment of this 2,6-dichloro precursor with diethylaminosulfur trifluoride (DAST) in a mixture of dichloromethane (B109758) and pyridine (B92270) facilitates a nucleophilic fluorination reaction. openaccesspub.org This process selectively displaces the chlorine atom at the C6 position, yielding the corresponding 2-chloro-6-fluoro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine in good yield. openaccesspub.org Additionally, methods have been developed for synthesizing nucleosides with halogens on the sugar ring, such as 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides, further expanding the library of halogenated analogs. acs.org

Modifications to the core purine heterocycle can significantly impact the compound's properties. An efficient synthesis of 2-chloro-2'-deoxyadenosine from 2'-deoxyguanosine has been reported, which involves a series of transformations on the purine ring. nih.gov The process includes the protection of the sugar hydroxyl groups, introduction of an arylsulfonyl group at the O6 position, nonaqueous diazotization to replace the C2-amino group with a chloro substituent, and finally, selective ammonolysis at C6 to form the adenine (B156593) ring system. nih.gov Another modification involves the mild hydrolysis of the 2-chloro-6-fluoropurine 2′-deoxy-β-D-riboside intermediate, which results in the formation of a new purine hydroxylated nucleoside, 2-chloro-4,5-dihydroxy-3′,5′-di-O-p-toluoyl-2′-deoxyinosine. openaccesspub.org Direct C-H bond activation at the C8 position of the purine ring represents another powerful tool for creating C8-arylated adenosine analogs. mdpi.com

Alkylation at the N6-amino group of the purine base is a common strategy for generating new derivatives. The synthesis of N6-alkylated analogs often starts from a dihalogenated purine nucleoside. openaccesspub.org For example, the 2-chloro-6-fluoropurine derivative, synthesized as described previously, can be subjected to a selective amination reaction. openaccesspub.org Treatment of the protected 2-chloro-6-fluoropurine nucleoside with an alkylamine, such as isopropylamine, in 1,2-dimethoxyethane (B42094) leads to the nucleophilic aromatic substitution (SNAr) of the fluorine at the C6 position. openaccesspub.org This yields the protected N6-isopropylamino derivative. Subsequent deprotection of the sugar hydroxyl groups using methanolic ammonia (B1221849) affords the final N6-alkylated cladribine analogue, 2-chloro-6-isopropylamino-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine. openaccesspub.org

| Precursor | Reagent | Product | Yield (%) |

| 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside | DAST | 3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside | 58 |

| 3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside | Isopropylamine | 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | 89 |

| 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | NH₃/MeOH | 2-chloro-6-isopropylamino-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine | 79 |

Data derived from the synthesis of an N6-alkylated cladribine analog. openaccesspub.org

The synthesis of 2',3'-dideoxy and 2',3'-didehydro analogs of 2-chloroadenosine involves key modifications of the sugar moiety. These analogs are of significant interest due to the antiviral activities observed in related dideoxynucleosides. nih.govnih.gov The synthesis of 2-chloro-2',3'-dideoxyadenosine (B13851365) (2-ClddAdo) and 2-chloro-2',3'-didehydro-2',3'-dideoxyadenosine (B1214460) (2-ClddeAdo) can be achieved starting from 2-chloroadenosine. nih.gov

A common route involves the formation of a 2',3'-O-thiocarbonyl intermediate from a protected 2-chloroadenosine. nih.gov For the synthesis of the didehydro (unsaturated) analog, this intermediate is treated with a reagent like 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine, which promotes an elimination reaction to form the 2',3'-double bond, affording 2-ClddeAdo after deprotection. nih.gov For the dideoxy (saturated) analog, the 2',3'-O-thiocarbonyl intermediate undergoes a reduction, for instance with tributyltin hydride (n-Bu₃SnH), to remove the hydroxyl groups. nih.gov General methods for synthesizing 2',3'-didehydro-2',3'-dideoxynucleosides also include the Corey-Winter elimination. fiu.edu The resulting unsaturated didehydro nucleosides can then be converted to the corresponding saturated 2',3'-dideoxynucleosides via catalytic hydrogenation. fiu.edufiu.edu

Biochemical and Molecular Mechanisms of Action of 2 Chloro 3 Deoxyadenosine

Intracellular Activation and Metabolism

For 2-Chloro-3'-deoxyadenosine to become biologically active, it must first undergo phosphorylation within the cell. This process is initiated by specific kinases that convert the parent compound into its monophosphate derivative, which is subsequently metabolized to the active triphosphate form.

Phosphorylation by Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in the activation of this compound is its phosphorylation to the 5'-monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). tandfonline.comsigmaaldrich.com This enzyme, typically involved in the salvage pathway of deoxynucleosides, recognizes this compound as a substrate. nih.govoup.com The efficiency of this phosphorylation is a critical determinant of the compound's cytotoxic potential. nih.govnih.gov High levels of dCK are often observed in lymphoid cells, which contributes to the selective activity of this compound against certain types of leukemias and lymphomas. nih.gov Interestingly, treatment with this compound has been shown to activate dCK through a post-translational mechanism, further enhancing its own metabolism. nih.gov

Formation of Triphosphate Metabolites

Following the initial phosphorylation by dCK or dGK to its monophosphate form (2-chloro-2'-deoxyadenosine-5'-monophosphate), the molecule is further phosphorylated by other cellular kinases to its diphosphate (B83284) and ultimately its triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). tandfonline.comopenaccesspub.org This active triphosphate metabolite is the primary effector molecule responsible for the compound's biological activity. openaccesspub.org The accumulation of Cd-ATP within the cell is a key factor in its ability to interfere with nucleic acid synthesis. tandfonline.com

Nucleic Acid Synthesis Inhibition

The triphosphate metabolite of this compound, Cd-ATP, disrupts the normal processes of DNA and, to a lesser extent, RNA synthesis. This interference is achieved through multiple mechanisms, including the direct inhibition of enzymes involved in DNA replication and the incorporation of the fraudulent nucleotide into the growing nucleic acid chains. medchemexpress.commedchemexpress.com

Inhibition of DNA Polymerases

Cd-ATP acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. By mimicking the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), Cd-ATP can bind to the active site of these enzymes and block their function. sigmaaldrich.com This inhibition leads to a halt in DNA replication, which is a major contributor to the cytotoxic effects of the compound. nih.gov The resulting arrest of DNA synthesis can trigger a cascade of cellular events, including cell cycle arrest and apoptosis. tandfonline.com

Incorporation into Nucleic Acids (DNA and RNA)

In addition to inhibiting DNA polymerases, Cd-ATP can also be incorporated into newly synthesized DNA and RNA strands. nih.gov When incorporated into a growing DNA chain, the presence of the this compound moiety can cause chain termination, preventing further elongation of the DNA strand. tandfonline.com The incorporation of this analog into DNA also creates sites of DNA damage that can be recognized by cellular repair mechanisms. nih.gov The accumulation of these DNA strand breaks can overwhelm the cell's repair capacity, ultimately leading to programmed cell death (apoptosis). nih.govnih.gov While the primary impact is on DNA synthesis, some evidence suggests that RNA synthesis is also affected. nih.gov

DNA Chain Termination and Misincorporation

Once inside the cell, this compound is phosphorylated to its active triphosphate form, 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). CldATP serves as a substrate for DNA polymerases, which incorporate it into newly synthesizing DNA strands.

Research has shown that CldATP can substitute for deoxyadenosine triphosphate (dATP) during DNA replication by human DNA polymerases alpha and beta. nih.gov The incorporation of 2-chloroadenine (B193299) (ClAde) occurs at many positions that code for adenine (B156593). nih.gov However, this incorporation is not without consequences. The presence of CldATP leads to an increase in the number of sites where DNA chain extension is interrupted, particularly in regions of template secondary structure and at sites where multiple consecutive ClAde residues are inserted. nih.gov The rate of chain extension by both polymerase alpha and beta is significantly slowed at these locations. nih.gov

Table 1: Effects of 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) on DNA Polymerases

| Feature | DNA Polymerase Alpha | DNA Polymerase Beta |

| Incorporation | Efficiently substitutes for dATP | Efficiently substitutes for dATP |

| Chain Extension | Increased interruption, especially at secondary structures and multiple ClAde insertions | Marked slowing of extension at sites of multiple consecutive ClAde insertions |

| Inhibition | Weak inhibitor of chain extension | Somewhat better inhibitor of chain extension |

| Misincorporation | Can occur in place of G or T; rare as C | Can occur in place of G or T; rare as C |

| Data derived from research on human polymerases. nih.gov |

Inhibition of Ribonucleotide Reductase Activity

A pivotal mechanism of action of this compound is the potent inhibition of ribonucleotide reductase by its triphosphate metabolite, CldATP. nih.gov This enzyme is crucial for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, a rate-limiting step in the synthesis of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. youtube.com

In extracts of CCRF-CEM human lymphoblastic cells, CldATP has been demonstrated to be a strong inhibitor of the reduction of adenosine (B11128) diphosphate (ADP), cytidine (B196190) diphosphate (CDP), uridine (B1682114) diphosphate (UDP), and guanosine (B1672433) diphosphate (GDP), with 50% inhibition occurring at concentrations between 0.1 to 0.3 microM. nih.gov In cells exposed to 0.3 microM of this compound, the intracellular concentration of CldATP can reach 2 microM within 15 minutes, leading to a 90% inhibition of DNA synthesis within 30 minutes. nih.gov

This inhibition of ribonucleotide reductase leads to a significant imbalance in the intracellular dNTP pools. For instance, exposure of cells to 0.3 microM this compound for 30 minutes resulted in a 63% decrease in deoxycytidine triphosphate (dCTP), a 20% decrease in deoxyadenosine triphosphate (dATP) and deoxythymidine triphosphate (dTTP), and a smaller reduction in deoxyguanosine triphosphate (dGTP). nih.gov While treatment with deoxycytidine can restore the depleted dNTP pools, it only partially reverses the inhibition of DNA synthesis, indicating that the depletion of deoxyribonucleotide pools is not the sole mechanism of cytotoxicity. nih.gov

Table 2: Inhibition of Ribonucleotide Reductase by CldATP and its Effect on dNTP Pools

| Parameter | Finding | Reference |

| IC50 for Ribonucleotide Reductase | 0.1 to 0.3 µM | nih.gov |

| dCTP Pool Reduction (0.3 µM CldAdo, 30 min) | 63% | nih.gov |

| dATP Pool Reduction (0.3 µM CldAdo, 30 min) | 20% | nih.gov |

| dTTP Pool Reduction (0.3 µM CldAdo, 30 min) | 20% | nih.gov |

| Data from studies on CCRF-CEM human lymphoblastic cells. |

Induction of Apoptosis

A hallmark of this compound's activity is its ability to induce apoptosis, or programmed cell death, particularly in lymphocytes. nih.govpnas.orgnih.gov This is a critical mechanism for its therapeutic efficacy in lymphoproliferative disorders. pnas.org The apoptotic process is triggered in both proliferating and quiescent lymphocytes. nih.govpnas.org

The induction of apoptosis is a multi-faceted process initiated by the intracellular accumulation of CldATP. pnas.org Studies have shown that in chronic lymphocytic leukemia (CLL) cells, treatment with this compound leads to the characteristic internucleosomal cleavage of DNA, a hallmark of apoptosis. pnas.org This process is preceded by the activation of caspase-3, a key executioner caspase in the apoptotic cascade. pnas.org The activation of caspases occurs concurrently with the formation of DNA strand breaks. pnas.org Furthermore, the triphosphate form, CldATP, in conjunction with cytochrome c, can directly activate caspase-3 in cell-free systems, highlighting a direct role in initiating the apoptotic program. pnas.org

DNA Damage and Strand Break Accumulation

The incorporation of CldATP into DNA and the inhibition of ribonucleotide reductase culminate in significant DNA damage, most notably the accumulation of DNA strand breaks. nih.govnih.govsigmaaldrich.com This damage is a primary trigger for the subsequent apoptotic cascade.

As early as four hours after exposure to this compound, an accumulation of strand breaks in lymphocyte DNA can be observed. nih.gov This damage is not limited to actively dividing cells, as the compound is also toxic to non-dividing lymphocytes. pnas.orgpnas.org The formation of these DNA strand breaks is a critical event that precedes other downstream apoptotic phenomena. pnas.org The initial DNA damage subsequently leads to the pattern of oligonucleosomal DNA fragmentation that is characteristic of apoptosis. pnas.org

Activation of DNA Repair Pathways and Associated Enzymes

The cellular response to the DNA damage induced by this compound involves the activation of DNA repair pathways and their associated enzymes. However, the overwhelming damage often leads to the initiation of apoptosis rather than successful repair.

The extensive DNA strand breaks caused by this compound trigger the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov PARP enzymes, particularly PARP-1 and PARP-2, recognize and bind to DNA strand breaks, which stimulates their catalytic activity. nih.govmdpi.com

Upon activation, PARP utilizes nicotinamide (B372718) adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains on various nuclear proteins, including itself. nih.govnih.gov This process is critical for signaling the presence of DNA damage and recruiting repair proteins. However, the massive activation of PARP in response to the damage induced by this compound leads to a significant depletion of intracellular NAD+ pools. nih.gov This depletion of NAD+ is a key factor contributing to cellular dysfunction and subsequent cell death. nih.gov Preventing this NAD+ depletion with nicotinamide has been shown to protect lymphocytes from the toxic effects of the compound, even without altering the formation of dATP or the accumulation of DNA strand breaks. nih.gov

The internucleosomal degradation of genomic DNA, a characteristic feature of apoptosis, is carried out by endonucleases. One such enzyme implicated in this process is a chromatin-bound Ca2+/Mg2+-dependent endonuclease. nih.gov While direct activation of this endonuclease by this compound has not been explicitly detailed, its activity is intricately linked to the PARP activation pathway.

The Ca2+/Mg2+-dependent endonuclease can be inhibited by poly(ADP-ribosyl)ation. nih.gov Late in the apoptotic process, PARP is cleaved and inactivated by caspases, such as caspase-3. nih.gov This inactivation of PARP leads to a decrease in the poly(ADP-ribosyl)ation of the endonuclease, thereby releasing it from inhibition and allowing it to proceed with the degradation of genomic DNA. nih.gov Given that this compound induces both PARP activation and subsequent caspase-mediated apoptosis, it is plausible that the activity of the Ca2+/Mg2+-dependent endonuclease is modulated as a downstream consequence of these events.

Mitochondrial Pathway of Apoptosis Induction

The intrinsic, or mitochondrial, pathway of apoptosis is a significant mechanism through which this compound (2-CdA) induces programmed cell death. nih.gov This pathway is initiated by the release of pro-apoptotic factors from the mitochondria into the cytosol, leading to the activation of a cascade of caspases. nih.gov The triphosphate metabolite of 2-CdA, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP), plays a crucial role in this process. pnas.org

The effect of this compound on the mitochondrial transmembrane potential (ΔΨm) appears to be cell-type dependent. In some cancer cell lines, such as Jurkat T leukemia cells, treatment with 2-CdA leads to a loss of ΔΨm. spandidos-publications.com Overexpression of the anti-apoptotic protein Bcl-2 in these cells can protect against both the 2-CdA-induced apoptosis and the loss of mitochondrial transmembrane potential. spandidos-publications.com Furthermore, direct exposure of isolated mitochondria from Jurkat T leukemia cells to 2-CdA resulted in a loss of ΔΨm, suggesting a direct action on the mitochondrial membrane integrity. spandidos-publications.com Studies on organotypic cultures of human malignant gliomas also demonstrated mitochondrial damage, including swelling and disappearance of cristae, following exposure to 2-CdA. nih.gov

However, in other cell types, such as human peripheral blood mononuclear cells (PBMCs) and human astrocytoma cells, a direct and early disruption of the mitochondrial membrane potential is not observed. nih.govnih.govresearchgate.net In these instances, mitochondrial damage appears to occur concurrently with or as a later event in the apoptotic process, rather than being the initial trigger. nih.gov For example, in human astrocytoma cells, unlike other apoptotic stimuli, 2-CdA did not have an effect on the mitochondrial membrane potential. nih.govresearchgate.net

Table 1: Effect of this compound on Mitochondrial Transmembrane Potential (ΔΨm) in Different Cell Types

| Cell Type | Effect on ΔΨm | Reference |

|---|---|---|

| Jurkat T Leukemia Cells | Loss of ΔΨm | spandidos-publications.com |

| Human Malignant Glioma Cells | Mitochondrial swelling and cristae disappearance | nih.gov |

| Human Peripheral Blood Mononuclear Cells | Mitochondrial damage not an early event | nih.gov |

A key event in this compound-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. abeomics.com In many cell types, 2-CdA treatment leads to the activation of the initiator caspase-9 and the executioner caspase-3. spandidos-publications.com The activation of caspase-9 is a central part of the mitochondrial pathway, occurring after the release of cytochrome c from the mitochondria. abeomics.com

In Jurkat T leukemia cells, 2-CdA treatment resulted in the activation of caspase-3, -8, and -9. spandidos-publications.com Inhibition of these caspases was shown to prevent the 2-CdA-induced loss of mitochondrial transmembrane potential and DNA fragmentation. spandidos-publications.com Interestingly, in this cell line, the inhibition of caspase-3 prevented the activation of caspase-8, and the inhibition of caspase-8 prevented the activation of caspase-9, suggesting a feedback amplification loop. spandidos-publications.com

In human astrocytoma cells, 2-CdA induced a time-dependent activation of caspase-3, which preceded the nuclear signs of apoptosis. nih.gov However, in these cells, the initiator caspases -8 and -9 were only marginally activated at later stages of the apoptotic process. nih.gov Instead, a significant and early activation of caspase-2 was observed. nih.gov

Studies in multidrug-resistant lymphoid leukemia cell lines showed that apoptosis induced by a related compound was associated with caspase-3 activation, while no activity of caspase-6 or -8 was observed. nih.gov

Table 2: Caspase Activation by this compound in Different Cell Lines

| Cell Line | Activated Caspases | Key Findings | Reference |

|---|---|---|---|

| Jurkat T Leukemia | Caspase-3, -8, -9 | Inhibition of caspases prevents apoptosis and ΔΨm loss. Evidence of a caspase-3-dependent feedback loop. | spandidos-publications.com |

| Human Astrocytoma | Caspase-3, -2 | Caspase-3 activation is a key event. Caspase-8 and -9 are only marginally activated late in the process. Early activation of caspase-2 is prominent. | nih.gov |

The apoptotic protease-activating factor 1 (Apaf-1) is a critical component of the apoptosome, a large protein complex responsible for the activation of caspase-9. pnas.orgabeomics.com The formation of the apoptosome is a key step in the mitochondrial pathway of apoptosis. nih.gov In the presence of cytochrome c, which is released from the mitochondria, Apaf-1 oligomerizes in a dATP-dependent manner to form the apoptosome. nih.gov

Crucially, the triphosphate metabolite of this compound, 2-CdATP, can substitute for dATP in this process. pnas.orgpnas.org Experiments using a cell-free system have demonstrated that 2-CdATP, in conjunction with cytochrome c and Apaf-1, can effectively activate caspase-3. pnas.org This finding helps to explain how 2-CdA can induce apoptosis in non-dividing cells, where the levels of dATP might otherwise be insufficient to trigger the caspase cascade. pnas.org The binding of Apaf-1 to caspase-9, facilitated by cytochrome c and 2-CdATP, leads to the cleavage and activation of caspase-3, which then proceeds to execute the apoptotic program. pnas.org

Extrinsic Apoptotic Pathway Involvement (Fas/Fas-L)

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface. nih.govyoutube.com One of the most well-characterized extrinsic pathways involves the Fas receptor (also known as Apo-1 or CD95) and its ligand, FasL. youtube.com

However, in other contexts, such as in β-thalassemic erythroid precursors, an increased expression of Fas and FasL has been observed, and the binding of FasL to Fas leads to the activation of procaspase-8. mdpi.com It is important to note that while the extrinsic and intrinsic pathways are distinct, they can converge, for instance, through the cleavage of the protein Bid by caspase-8, which can then trigger the mitochondrial pathway. abeomics.com

NAD and ATP Depletion as a Consequence of DNA Damage

A significant consequence of the DNA damage induced by this compound is the depletion of intracellular nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP). nih.govnih.gov The accumulation of DNA strand breaks, a hallmark of 2-CdA's mechanism of action, triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

PARP is involved in DNA repair, and its activation consumes large amounts of its substrate, NAD. nih.gov This leads to a rapid and significant fall in intracellular NAD levels. nih.govnih.gov The depletion of NAD, in turn, impairs the cell's ability to produce ATP, leading to a subsequent drop in ATP pools. nih.govnih.gov This energy crisis ultimately contributes to cell death. nih.gov

Studies on non-dividing human peripheral blood lymphocytes have shown a clear sequence of events following exposure to 2-CdA: accumulation of DNA strand breaks, a decrease in RNA synthesis, a fall in NAD levels, a drop in ATP pools, and finally, cell death. nih.govnih.gov The prevention of NAD depletion by providing its precursor, nicotinamide, rendered the lymphocytes highly resistant to the toxic effects of 2-CdA, highlighting the critical role of NAD and ATP depletion in its mechanism of action. nih.gov

Table 3: Sequential Metabolic Changes Induced by this compound in Nondividing Human Lymphocytes

| Time After Exposure | Metabolic Event | Reference |

|---|---|---|

| 4 hours | Accumulation of DNA strand breaks, decreased RNA synthesis | nih.govnih.gov |

| 8 hours | Significant fall in intracellular NAD levels | nih.govnih.gov |

| 24 hours | Drop in ATP pools | nih.govnih.gov |

Resistance to Deamination by Adenosine Deaminase

A key pharmacological feature of this compound is its resistance to deamination by the enzyme adenosine deaminase (ADA). nih.govsigmaaldrich.com ADA is an enzyme that normally breaks down deoxyadenosine, thus limiting its intracellular accumulation and toxicity. nih.gov The substitution of a chlorine atom at the 2-position of the purine (B94841) ring in 2-CdA makes it a poor substrate for ADA. sigmaaldrich.com

This resistance to enzymatic degradation allows 2-CdA to have a longer plasma half-life and to accumulate within cells, particularly in lymphocytes and other cells with high deoxycytidine kinase activity, which is responsible for the initial phosphorylation of 2-CdA to its active form. nih.govsigmaaldrich.com This property is crucial for its therapeutic efficacy, as it allows for sustained intracellular concentrations of the active triphosphate metabolite, 2-CdATP, which is necessary to induce the apoptotic cascade. nih.govnih.gov

Cellular and Subcellular Effects of 2 Chloro 3 Deoxyadenosine

Cytotoxicity in Proliferating Versus Quiescent Cell Populations

2-Chloro-3'-deoxyadenosine (2-CdA) demonstrates potent cytotoxicity in both dividing (proliferating) and non-dividing (quiescent) cells, a characteristic that distinguishes it from many other chemotherapeutic agents. Its effectiveness in both cell states is particularly evident in lymphocytes. oup.comoup.com However, the mechanisms underlying its toxicity appear to differ depending on the cell's proliferative status.

In proliferating cells, such as phytohemagglutinin-stimulated lymphocytes or certain cancer cell lines, 2-CdA is known to trigger apoptosis, or programmed cell death. nih.gov Studies have shown that this induction of apoptosis in actively dividing cells may be a key factor in its therapeutic efficacy. nih.gov The cytotoxic effects in proliferating cells are linked to the inhibition of DNA synthesis and repair. nps.org.aunih.govmedchemexpress.com For instance, in CCRF-CEM human T-lymphoblastoid cells, 2-CdA causes an accumulation of cells in the S phase of the cell cycle, indicating an interruption of DNA replication. nih.gov

Conversely, in quiescent or non-dividing cells like resting peripheral blood lymphocytes, 2-CdA's toxicity follows a different pathway. The compound's lymphotoxic effect in these cells is dependent on its intracellular phosphorylation to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP). nih.gov As early as four hours after exposure, an accumulation of DNA strand breaks can be observed. nih.gov This damage is thought to trigger the activation of poly(ADP-ribose) polymerase, leading to a significant depletion of intracellular NAD and subsequent fall in ATP levels, ultimately resulting in cell death. nih.gov Research suggests that this NAD depletion is a principal cause of death in resting lymphocytes exposed to 2-CdA. nih.gov Interestingly, while 2-CdA failed to induce apoptosis in resting lymphocytes under certain experimental conditions, it caused massive apoptosis in the same cells once they were stimulated to proliferate. nih.gov

The compound's cytotoxicity is intrinsically linked to cellular metabolism. Its phosphorylation by the enzyme deoxycytidine kinase (dCK) is a critical step for its activation and subsequent toxic effects. Cells with a high ratio of dCK to dephosphorylating enzymes like cytosolic 5'-nucleotidase are particularly sensitive. nih.gov

| Cell Population | Primary Mechanism of Cytotoxicity | Key Molecular Events | References |

|---|---|---|---|

| Proliferating Cells (e.g., stimulated lymphocytes, cancer cell lines) | Induction of Apoptosis, Inhibition of DNA Synthesis | - Accumulation of cells in S-phase

| nih.govnps.org.aunih.gov |

| Quiescent Cells (e.g., resting lymphocytes) | DNA Strand Break Accumulation and Energy Depletion | - Intracellular phosphorylation to 2-CdATP

| nih.govnih.gov |

Impact on Specific Lymphocyte Subpopulations

2-CdA exerts a selective and profound impact on various lymphocyte subpopulations, with B cells being particularly susceptible. frontiersin.org This selective depletion is a hallmark of its mechanism of action. springermedizin.deregionh.dk

Clinical and real-world studies have consistently shown that 2-CdA induces a more marked and sustained depletion of CD19+ B lymphocytes compared to T lymphocytes (CD4+ and CD8+) and Natural Killer (NK) cells. neurology.orgbohrium.com The depletion of CD19+ B cells can reach 80-85%, a level comparable to potent monoclonal antibody therapies. springermedizin.deneurology.orgnih.gov Within the B cell population, memory B cells are depleted to a greater extent and exhibit slower repopulation kinetics compared to naive B cells. nih.govnih.govfrontiersin.org Following treatment, memory B cells can remain reduced by as much as 87-93% for over a year, while naive B cells reconstitute more quickly. nih.govfrontiersin.org

The effect on T cells is more moderate. neurology.org CD4+ helper T cells are typically depleted more than CD8+ cytotoxic T cells. neurology.orgbohrium.com For example, one study reported a 40-45% depletion of CD4+ cells and only a 15-30% depletion of CD8+ cells. neurology.org The nadir (lowest point) for T cell counts is generally reached later than for B cells. bohrium.comnih.gov NK cells (CD16+/CD56+) experience a rapid but transient reduction, with counts recovering relatively quickly. bohrium.comfrontiersin.org Despite the significant reduction in B cells, immunoglobulin levels in the blood generally remain within the normal range. bohrium.comnih.gov

This differential sensitivity is attributed to the varying expression levels of enzymes involved in cladribine (B1669150) metabolism among lymphocyte subsets. nih.gov B cells, particularly memory B cells, have a high ratio of the activating enzyme deoxycytidine kinase (dCK) to deactivating enzymes, making them highly vulnerable to the cytotoxic effects of 2-CdA. nih.govnih.gov In contrast, long-lived plasma cells, which are responsible for long-term antibody production, show reduced dCK expression and are relatively resistant to 2-CdA's effects. nih.govresearchgate.net

| Lymphocyte Subset | Typical Depletion Rate | Nadir (Lowest Point) Timing | Recovery Dynamics | References |

|---|---|---|---|---|

| CD19+ B Cells | ~80-90% | Month 2 | Slow; sustained depletion of memory B cells (>12 months) | neurology.orgbohrium.comnih.gov |

| CD4+ T Cells | ~40-60% | Month 3-6 | Moderate and gradual recovery | neurology.orgbohrium.comfrontiersin.org |

| CD8+ T Cells | ~15-48% | Month 5-18 | Modest depletion, gradual recovery | neurology.orgbohrium.com |

| CD16+/CD56+ NK Cells | ~37-41% | Month 1 | Rapid depletion followed by quick recovery | bohrium.comfrontiersin.org |

Modulation of p53 Tumor Suppressor Gene Pathway

The tumor suppressor gene p53, a critical regulator of the cell cycle and apoptosis, plays a significant role in mediating the cellular response to this compound. nih.govkhanacademy.orgyoutube.comyoutube.com The cytotoxicity of 2-CdA can be influenced by the p53 status of the target cell. nih.govnih.gov

The accumulation of DNA strand breaks induced by 2-CdA is a known trigger for the activation of the p53 pathway. nih.govnih.gov In response to this DNA damage, p53 can be stabilized and activated, leading to the transcription of its target genes. nih.govtandfonline.com One of the most important p53 target genes is CDKN1A, which encodes the protein p21(WAF1). nih.gov

Studies using colorectal carcinoma cell lines with different p53 and p21(WAF1) statuses have elucidated this relationship. nih.gov

p53+/+ cells (wild-type): When exposed to 2-CdA, these cells showed an accumulation of p53 protein, expression of p21(WAF1), and arrested in the S-phase of the cell cycle. They exhibited a significantly higher degree of both apoptosis and necrosis compared to cells lacking p53 or p21(WAF1). nih.gov

p53-/- cells (p53-deficient): These cells were notably more resistant to the cytotoxic effects of 2-CdA. They did not show p53 accumulation or S-phase arrest. nih.gov

p21(WAF1)-/- cells (p21-deficient): These cells were also more resistant to 2-CdA than the wild-type cells, though they still arrested in S-phase, indicating that p21 is a crucial mediator of 2-CdA's cytotoxic effects downstream of p53. nih.gov

These findings suggest that a functional p53-p21(WAF1) pathway enhances a cell's sensitivity to 2-CdA-induced cytotoxicity. nih.gov The activation of p53 and its downstream effectors in response to 2-CdA-induced DNA damage is a key mechanism for initiating cell cycle arrest and apoptosis. nih.govnih.gov However, some research on multiple myeloma cell lines suggests that 2-CdA can induce growth inhibition and apoptosis even in cells with mutant p53, indicating that other pathways, such as the inactivation of STAT3, may also be involved. nih.gov

| Cell Line Genotype | Response to this compound | References |

|---|---|---|

| p53+/+ (Wild-Type p53) | High sensitivity; p53 accumulation, p21(WAF1) expression, S-phase arrest, increased apoptosis and necrosis. | nih.gov |

| p53-/- (p53-deficient) | Increased resistance; no p53 accumulation or S-phase arrest. | nih.gov |

| p21(WAF1)-/- (p21-deficient) | Increased resistance; S-phase arrest occurs, but cytotoxicity is reduced. | nih.gov |

Effects on DNA Conformation and Dynamics of Nucleoside Analogs

As a nucleoside analog, this compound's primary mode of action involves its interaction with and disruption of DNA synthesis and structure. medchemexpress.comwikipedia.orgnih.govyoutube.comyoutube.com After being converted into its active triphosphate form (2-CdATP), it acts as a fraudulent nucleotide. nih.gov

The incorporation of 2-CdATP into a growing DNA strand by DNA polymerases is a critical event. Once incorporated, it inhibits further DNA chain elongation and interferes with DNA repair mechanisms. nps.org.au This leads to the accumulation of DNA strand breaks, a key step in its cytotoxic effect. nps.org.aunih.gov Specifically, 2-CdATP is known to inhibit the enzyme ribonucleotide reductase, which is essential for producing the deoxyribonucleotides required for DNA synthesis. nps.org.au

A unique characteristic of 2-CdA's effect on DNA dynamics was revealed in a study investigating its impact on DNA polymerase-associated 3'-->5' exonuclease activity, a crucial proofreading and repair function. nih.gov The study found that when 2-chloroadenine (B193299) (ClAde) residues were incorporated into one strand of duplex DNA, they did not inhibit this exonuclease activity. On the contrary, the ClAde-containing strands were digested to a greater extent than control DNA by several exonucleases. nih.gov This enhanced susceptibility to degradation is a notable difference from other nucleoside analogs and DNA modifications, which typically inhibit or slow down the rate of strand degradation by these enzymes. nih.gov This suggests that the presence of 2-CdA's base analog in the DNA helix may create a conformational change that makes the strand a better substrate for these nucleases, contributing to DNA breakdown.

Furthermore, structural studies of related anomeric nucleosides, such as α-D-2′-deoxyadenosine, provide insight into the conformational properties these analogs can adopt. iucr.org While not 2-CdA itself, the study of α-D-2′-deoxyadenosine revealed that it adopts a syn conformation of the nucleobase relative to the sugar moiety in its crystalline state. This is contrary to the anti conformation typically preferred by α-nucleosides and found in canonical B-DNA, highlighting how these analogs can introduce significant structural perturbations into nucleic acids. iucr.org Such conformational changes induced by the incorporation of 2-CdA could underlie its interference with the function of DNA polymerases and repair enzymes.

Pharmacological and Therapeutic Research Paradigms of 2 Chloro 3 Deoxyadenosine

Antineoplastic Research

2-Chloro-3'-deoxyadenosine (also known as Cladribine (B1669150) or 2-CdA) is a purine (B94841) nucleoside analog that has demonstrated significant antineoplastic activity, particularly in hematologic malignancies. sci-hub.senih.gov Its effectiveness stems from its ability to induce apoptosis (programmed cell death) in both dividing and resting lymphocytes and monocytes. sci-hub.sescielo.brjci.org The substitution of a chlorine atom for a hydrogen atom at the 2-position of the purine ring makes it resistant to deamination by adenosine (B11128) deaminase (ADA), allowing for its accumulation in triphosphate form, which is toxic to lymphocytes. sci-hub.sescielo.br

Research has shown that 2-CdA is cytotoxic to a range of malignant hematologic cell lines while having less of an impact on solid tissue cell lines. onkopedia.com Early clinical investigations in patients with advanced hematologic malignancies that were unresponsive to conventional treatments revealed the compound's potent antileukemic and immunosuppressive properties. onkopedia.compnas.org In these studies, 2-CdA administration led to a reduction in blast counts by at least 50% in all leukemia patients. pnas.org

This compound has been investigated for its therapeutic potential in a variety of lymphoproliferative disorders. nih.govscielo.br These disorders are characterized by the uncontrolled growth of lymphocytes, a type of white blood cell.

In a study involving 22 patients with mature T-cell lymphoproliferative diseases, including leukemia, large granular lymphocytosis, mycosis fungoides, and T-cell lymphoma, 2-CdA demonstrated notable efficacy. nih.gov Of the patients treated, 41% responded to the therapy, with four achieving complete remission. nih.gov Three of these complete remissions were durable, lasting 23, 24, and 23 months respectively. nih.gov

Table 1: Efficacy of this compound in Lymphoproliferative Disorders

| Disorder Type | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Key Findings | Citation |

| Mature T-cell lymphoproliferative diseases | 22 | 41 | 18 (4 patients) | - | Durable remissions observed. | nih.gov |

| Pretreated CLL and indolent NHL (with cyclophosphamide) | 26 | 58 | 15 | 42 | Feasibility of combination therapy demonstrated. | nih.gov |

| Waldenström's macroglobulinemia (with rituximab) | 29 | 89.6 | 24 (7 patients) | 55 (16 patients) | High response rates with combination therapy. | ascopubs.org |

The most significant clinical efficacy of this compound has been observed in the treatment of hairy cell leukemia (HCL), a rare, slow-growing cancer of the blood. sci-hub.senih.gov Research has consistently shown that a single course of 2-CdA can induce high rates of complete and durable remissions in patients with HCL. sci-hub.senih.gov

In a pivotal study, a single 7-day course of 2-CdA resulted in complete remissions in 85% of patients and partial remissions in 12%. sci-hub.se Another study involving five HCL patients, some previously untreated and others who had received prior therapies, reported that all patients achieved remission after a single cycle of 2-CdA. nih.gov

Table 2: Efficacy of this compound in Hairy Cell Leukemia

| Patient Population | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Key Findings | Citation |

| HCL Patients | Not Specified | 97 | 85 | 12 | High remission rates with a single course. | sci-hub.se |

| HCL Patients (varied stages) | 5 | 100 | 100 | 0 | All patients achieved remission after one cycle. | nih.gov |

| Relapsed HCL Patients (retreatment) | Not Specified | 90 | 75 | 15 | High response rates upon retreatment. | mdpi.com |

This compound has demonstrated significant activity in patients with chronic lymphocytic leukemia (CLL), including those who are resistant to other therapies. sci-hub.semdpi.com The compound is effective against both dividing and resting lymphocytes, which is particularly advantageous in CLL where most malignant cells are in a resting phase. sci-hub.se

In patients with alkylator-refractory CLL, treatment with 2-CdA resulted in a 44% response rate, comprising 4% complete responses and 40% partial responses. sci-hub.se For previously untreated CLL patients, the response rate was even higher at 85%, with 25% complete responses and 60% partial responses. sci-hub.se

Table 3: Efficacy of this compound in Chronic Lymphocytic Leukemia

| Patient Population | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Key Findings | Citation |

| Alkylator-refractory CLL | Not Specified | 44 | 4 | 40 | Effective in refractory disease. | sci-hub.se |

| Untreated CLL | Not Specified | 85 | 25 | 60 | High response rates in untreated patients. | sci-hub.se |

| Previously treated CLL | 18 | 67 | 39 | 28 | High complete remission rate. | ascopubs.org |

| Pretreated CLL | 184 | 48.4 | 12.5 | 35.9 | Significant activity in a large cohort. | mdpi.com |

Table 4: Efficacy of this compound in Non-Hodgkin's Lymphomas

| Patient Population | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Key Findings | Citation |

| Previously treated low-grade lymphoma | Not Specified | 43 | - | - | Demonstrated activity in pretreated patients. | sci-hub.se |

| Pretreated indolent NHL (with cyclophosphamide) | 26 | 58 | 15 | 42 | Favorable response to combination therapy. | nih.gov |

| Advanced lymphoproliferative malignancies (including NHL) | 38 | 51 | 14 | 38 | Response in advanced and refractory cases. | nih.gov |

This compound has shown antileukemic activity in both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). nih.govnih.govhaematologica.org A phase I trial in pediatric patients with relapsed or refractory acute leukemia found that the compound had greater oncolytic responses in AML patients compared to ALL patients. nih.gov In this trial, two AML patients achieved complete hematologic responses, and one had a partial response. nih.gov

A subsequent phase II trial in children and young adults with relapsed acute leukemia confirmed the significant activity of 2-CdA against AML. nih.gov In this study, 47% of the 17 AML patients had complete hematologic remissions, and 12% had partial remissions, for a total response rate of 59%. nih.gov Only one patient with ALL achieved remission in this trial. nih.gov

In vitro studies have indicated that AML blasts are more sensitive to 2-CdA than ALL blasts. haematologica.org However, research in adult AML patients has been less encouraging. A study of 19 relapsing or refractory adult AML patients treated with 2-CdA with or without daunorubicin (B1662515) resulted in only one partial response and no complete remissions. researchgate.net

Table 5: Efficacy of this compound in Acute Leukemias

| Leukemia Type | Patient Population | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Key Findings | Citation |

| AML | Relapsed/Refractory Pediatric | Not Specified | - | 2 patients | 1 patient | Greater response in AML vs. ALL. | nih.gov |

| AML | Relapsed Pediatric/Young Adult | 17 | 59 | 47 | 12 | Significant activity against AML. | nih.gov |

| ALL | Relapsed Pediatric/Young Adult | 7 | 14 (1 patient) | 14 (1 patient) | 0 | Limited activity in ALL. | nih.gov |

| AML | Relapsing/Refractory Adult | 19 | 5 | 0 | 5 | Poor response in adult AML. | researchgate.net |

Efficacy Investigations in Hematologic Malignancies.

Resistance Patterns in Multiple Myeloma Research

Research into the efficacy of this compound (also known as Cladribine or 2-CdA) in multiple myeloma has revealed significant patterns of resistance. nih.govnih.gov Unlike its demonstrated activity in various myeloid and lymphoid neoplasms, multiple myeloma cells exhibit notable resistance to the cytotoxic effects of this purine analog. nih.govnih.gov This intrinsic resistance poses a significant challenge to its therapeutic application in this specific hematologic malignancy. sigmaaldrich.com

The mechanisms underlying drug resistance in multiple myeloma are complex and multifactorial, involving both intrinsic and extrinsic factors. frontiersin.orgoncotarget.comnih.gov Intrinsic mechanisms can include genetic and epigenetic alterations within the myeloma cells themselves, leading to changes in drug targets, enhanced DNA repair capabilities, and evasion of apoptosis. oncotarget.combmj.com For instance, mutations in genes like TP53 and overexpression of oncogenes such as c-MYC have been implicated in drug resistance. oncotarget.com

Extrinsic resistance is largely mediated by the bone marrow microenvironment, where myeloma cells reside. frontiersin.orgoncotarget.com This microenvironment provides a protective niche through cell-to-cell adhesion and the secretion of soluble factors. oncotarget.com Adhesion of myeloma cells to bone marrow stromal cells can trigger signaling pathways that promote cell survival and drug resistance, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR). oncotarget.com Additionally, soluble factors like interleukin-6 (IL-6), insulin-like growth factor 1 (IGF-1), and vascular endothelial growth factor (VEGF) secreted by stromal cells can further protect myeloma cells from drug-induced apoptosis. frontiersin.orgoncotarget.com Another critical factor is the development of multiple drug resistance (MDR), often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cells. oaepublish.com

Immunosuppressive Research Applications

This compound has been a subject of significant research for its potent immunosuppressive properties. nih.govpnas.org Its mechanism of action involves inducing apoptosis in both dividing and resting lymphocytes, making it a powerful agent for modulating immune responses. nih.govpnas.org This lymphocytotoxic activity is central to its investigation in various autoimmune and lymphoproliferative disorders.

The compound is particularly toxic to human monocytes, which are as sensitive as lymphocytes to its effects. nih.gov In vitro studies have shown that exposure of monocytes to this compound leads to the rapid development of DNA strand breaks. nih.gov This damage, along with the subsequent depletion of NAD and inhibition of RNA synthesis, contributes to the loss of monocyte viability. nih.gov Furthermore, at lower concentrations, it can inhibit monocyte functions such as phagocytosis and the release of interleukin 6. nih.gov

Clinically, the immunosuppressive effects have been observed in patients with various conditions. For instance, in a patient with a diffuse lymphoma complicated by severe autoimmune hemolytic anemia, treatment with this compound led to a rapid cessation of the hemolytic process. nih.gov Research has also explored its use in systemic scleroderma, a connective tissue disease with an autoimmune component. nih.gov While the effects on immunological parameters were not significant in a small study, some improvement in skin involvement was observed. nih.gov The profound and long-lasting immunodeficiency caused by this drug has also raised considerations regarding the potential for secondary neoplasms. nih.gov

Antiviral Research Potential

The antiviral potential of this compound and its analogs has been an area of scientific inquiry. nih.govacs.orgacs.org Research has explored its activity against various viruses, with a focus on understanding its mechanism of action and potential therapeutic utility.

One area of investigation has been its effect on herpes simplex virus (HSV). Studies have shown that this compound exhibits a weak antiviral effect against HSV type 1. nih.gov This activity is not due to activation by the HSV-encoded kinase; instead, it is believed to result from its interference with viral DNA replication following activation by host cell kinases. nih.gov The compound was found to be less potent than acyclovir, a standard antiviral medication. nih.gov

The synthesis of analogs of 3'-deoxyadenosine, including this compound, was undertaken to explore their potential as antiretroviral agents, particularly against the human immunodeficiency virus (HIV). nih.gov The rationale was that the 2-chloro substitution would prevent enzymatic deamination, potentially increasing the drug's efficacy. nih.gov However, studies on a related analog, 2-chloro-2',3'-dideoxyadenosine (B13851365), revealed that while it did inhibit reverse transcriptase production, it also exhibited increased host cell toxicity compared to 2',3'-dideoxyadenosine (B1670502) (ddAdo), ultimately decreasing its therapeutic index. nih.gov The high cytotoxicity of 2-chlorocordycepin (another name for this compound) in cultured human T and B lymphocytes precluded its further consideration as a viable antiviral agent in that context. nih.gov

Comparative Research with Other Nucleoside Analogs

Comparison with Clofarabine (B1669196)

Clofarabine is a second-generation purine nucleoside analog that was developed to combine the favorable properties of both cladribine (this compound) and fludarabine (B1672870). ptfarm.plnih.gov Structurally, clofarabine is a 2'-arabino-fluoro derivative of this compound. haematologica.org This modification, the introduction of a fluorine atom at the 2'-arabino position, enhances its stability in acidic conditions and resistance to enzymatic cleavage compared to its predecessors. haematologica.orgspandidos-publications.com

In vitro studies comparing the cytotoxicity of clofarabine and this compound in leukemic cells have shown clofarabine to be more potent. haematologica.orghaematologica.org In a study on mononuclear cells from patients with chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), clofarabine demonstrated significantly higher in vitro cytotoxicity than this compound. haematologica.org The median EC50 (the concentration of a drug that gives a half-maximal response) for clofarabine was lower than that for this compound, particularly in CLL cells. haematologica.org This increased cytotoxicity is correlated with more efficient phosphorylation of clofarabine within the cells. haematologica.orghaematologica.org

Mechanistically, both drugs need to be phosphorylated to their active triphosphate forms to exert their cytotoxic effects. sigmaaldrich.com Deoxycytidine kinase (dCK) is a key enzyme in this activation process. nih.gov Clofarabine has been shown to be a better substrate for dCK than this compound. ptfarm.pl Resistance to both drugs can arise from a deficiency in dCK activity. nih.gov

| Feature | This compound (Cladribine) | Clofarabine |

| Generation | First | Second |

| Structural Difference | Deoxyadenosine (B7792050) analog with chlorine at the 2-position | 2'-arabino-fluoro derivative of cladribine |

| Stability | Less stable in acidic conditions | More stable in acidic conditions haematologica.orgspandidos-publications.com |

| Cytotoxicity | Potent | More potent in vitro, especially in CLL cells haematologica.org |

| Phosphorylation | Phosphorylated by dCK | More efficiently phosphorylated by dCK ptfarm.plhaematologica.orghaematologica.org |

| Resistance Mechanism | dCK deficiency nih.gov | dCK deficiency nih.gov |

Comparison with Fludarabine

Fludarabine is another purine nucleoside analog that is structurally related to this compound. nih.gov Both are used in the treatment of lymphoproliferative disorders. nih.gov While they share similarities in their mechanisms of action, there are also key differences in their biochemical properties and cellular effects.

Both drugs act as prodrugs that require intracellular phosphorylation to become active. sigmaaldrich.com Deoxycytidine kinase (dCK) plays a crucial role in the initial phosphorylation of both compounds. sigmaaldrich.com However, fludarabine is considered a poorer substrate for dCK compared to this compound. haematologica.org This difference in activation efficiency may contribute to variations in their cytotoxic potency at equimolar concentrations. haematologica.org

Research has also explored the impact of these drugs on DNA methylation. Both this compound and fludarabine have been found to inhibit C-5 DNA methyltransferase and lead to a reduction in the level of methylated cytosines in genomic DNA, though their specific effects on different DNA sequences may vary. nih.gov

In terms of resistance, while both can be affected by reduced dCK activity, other mechanisms are also at play. For instance, increased activity of ribonucleotide reductase has been identified as a contributor to fludarabine resistance, whereas this is not the primary mechanism for this compound resistance. nih.gov

A randomized phase III clinical trial was conducted to directly compare the efficacy of this compound versus fludarabine in patients with pretreated B-cell chronic lymphocytic leukemia. eortc.org

| Feature | This compound (Cladribine) | Fludarabine |

| Structure | Chlorinated deoxyadenosine analog | Fluorinated arabinosyladenine analog |

| Activation | Phosphorylated by dCK sigmaaldrich.com | Phosphorylated by dCK, but is a poorer substrate haematologica.org |

| DNA Methylation | Inhibits C-5 DNA methyltransferase, reduces methylated cytosines nih.gov | Inhibits C-5 DNA methyltransferase, reduces methylated cytosines nih.gov |

| Resistance | Primarily associated with dCK deficiency nih.gov | Associated with both reduced dCK activity and increased ribonucleotide reductase activity nih.gov |

Comparisons with Other Antimetabolites and Alkylating Agents

In vitro studies have compared the cytotoxic profile of this compound with other antineoplastic agents, including other antimetabolites and alkylating agents. nih.govnih.gov These comparisons help to understand its spectrum of activity and potential for cross-resistance.

Research using the Differential Staining Cytotoxicity (DiSC) assay on various human hematologic tumor specimens revealed that this compound has activity in myeloid and many lymphoid neoplasms. nih.govnih.gov However, a notable exception was the significant resistance observed in multiple myeloma specimens. nih.govnih.gov

Interestingly, cross-resistance studies showed a correlation between the activity of this compound and the alkylating agent nitrogen mustard. nih.govnih.gov This suggests a potential overlap in their mechanisms of action or resistance pathways. nih.gov In contrast, no correlation was found between the cytotoxicity of this compound and other agents such as doxorubicin, vincristine, or cytosine arabinoside. nih.govnih.gov Cytosine arabinoside is another antimetabolite, and the lack of cross-resistance suggests distinct mechanisms of cytotoxicity and resistance between it and this compound. pnas.org

| Drug Class | Comparison with this compound |

| Alkylating Agents (Nitrogen Mustard) | Correlation in cytotoxic activity, suggesting potential for cross-resistance. nih.govnih.gov |

| Anthracyclines (Doxorubicin) | No correlation in cytotoxic activity. nih.govnih.gov |

| Vinca Alkaloids (Vincristine) | No correlation in cytotoxic activity. nih.govnih.gov |

| Antimetabolites (Cytosine Arabinoside) | No correlation in cytotoxic activity. nih.govnih.govpnas.org |

Mechanisms of Drug Resistance and Strategies for Overcoming Resistance to 2 Chloro 3 Deoxyadenosine

Strategies for Resistance Reversal

Overcoming resistance requires innovative strategies that can bypass or counteract the molecular mechanisms employed by cancer cells. Research has focused on combination therapies and novel drug delivery approaches.

Combining 2-Chloro-2'-deoxyadenosine with other therapeutic agents is a primary strategy to enhance efficacy and overcome resistance. The goal is often to target different cellular pathways simultaneously, creating a synergistic effect.

| Combination Agent | Cancer Type (Setting) | Rationale/Finding | Reference |

| Rituximab (B1143277) | Waldenström Macroglobulinemia (Phase II Clinical Trial) | Combination was found to be safe and effective, with a high overall response rate. Low hCNT1 expression was linked to a poorer response. | nih.gov |

| Vemurafenib (B611658) + Cytarabine | Langerhans Cell Histiocytosis with BRAFV600E mutation (Clinical Study) | Demonstrated safety and effectiveness in pediatric patients with high-risk or refractory disease. | hemoncim.com |

| MEK Inhibitors | B-cell Leukemia (Preclinical) | A synergistic pro-apoptotic interaction was reported, suggesting that targeting the MAPK pathway can enhance sensitivity. | nih.gov |

| Fludarabine (B1672870) | Macroglobulinemic Lymphoma (Clinical Setting) | Fludarabine, another nucleoside analog, has shown efficacy in patients resistant to standard therapies, highlighting the potential for sequential or combined use of purine (B94841) analogs. | sci-hub.se |

These studies illustrate that rational combinations can improve outcomes. For instance, combining with a monoclonal antibody like rituximab targets the cell surface protein CD20, while 2-Chloro-2'-deoxyadenosine acts intracellularly. Similarly, combining it with a targeted inhibitor like vemurafenib or a signaling inhibitor like a MEK inhibitor can block parallel survival pathways that cancer cells might use to evade drug-induced apoptosis.